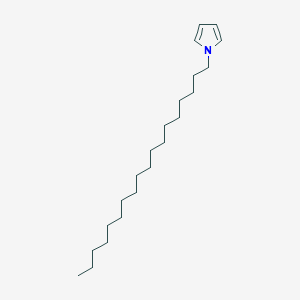
1-n-Octadecylpyrrole
描述
1-n-Octadecylpyrrole is an organic compound with the chemical formula C24H49N. It consists of a pyrrole ring substituted with an octadecyl chain. This compound is a colorless to yellowish oily liquid, soluble in common organic solvents at room temperature
作用机制
Target of Action
It is known that 1-n-octadecylpyrrole is used in the synthesis of conductive polymer films . These films have unique physical properties and are studied from the viewpoint of their liquid-repellency .
Mode of Action
The mode of action of this compound involves its electrochemical polymerization . This process can provide conductive polymer films with various morphologies according to the reaction conditions . The this compound films are synthesized using a three-electrode setup . An acetonitrile solution of this compound and sodium p-toluenesulfonate is electrochemically polymerized in a three-electrode cell .
Biochemical Pathways
The electrochemical polymerization process, which is central to the action of this compound, can be considered a key biochemical pathway . The resulting conductive polymer films have unique physical properties, which may have downstream effects on various applications, particularly those requiring liquid-repellency .
Pharmacokinetics
The synthesis process of this compound involves its dissolution in an acetonitrile solution, suggesting that it has good solubility in this solvent .
Result of Action
The result of the action of this compound is the formation of conductive polymer films with unique physical properties . These films show super water-repellency and those coated with a fluorinated compound by a facile way have very high oil-repellency . The excellent liquid-repellency is simply caused by the ‘needle’-like morphology or fractal structure of the film surface .
Action Environment
The action of this compound is influenced by the environmental conditions during its electrochemical polymerization . The reaction conditions, including the applied potential and the nature of the electrodes used, can affect the morphology and properties of the resulting polymer films
生化分析
Biochemical Properties
1-n-Octadecylpyrrole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sodium p-toluenesulfonate during electrochemical polymerization . These interactions are crucial for the formation of poly(this compound) films, which exhibit unique physical properties such as high thermal stability and liquid-repellency .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, poly(this compound) films have been shown to influence cell cultures due to their fractal surface structures . These structures can affect cell adhesion and proliferation, potentially providing applications in tissue engineering and regenerative medicine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. During electrochemical polymerization, it forms poly(this compound) films with unique morphologies . These films exhibit high thermal stability and liquid-repellency, which are attributed to the molecular structure of this compound and its interactions with other molecules during the polymerization process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of poly(this compound) films have been extensively studied . These films maintain their unique properties over extended periods, making them suitable for long-term applications in various fields .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, general principles from similar compounds suggest that dosage can significantly impact the observed effects. High doses may lead to toxic or adverse effects, while lower doses may be beneficial for specific applications
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger molecular structures . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells . Understanding these pathways is crucial for developing applications that leverage the unique properties of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation within specific cellular compartments . The unique structure of this compound allows it to be incorporated into various cellular structures, potentially affecting its function and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the role of this compound in various cellular processes and developing targeted applications.
准备方法
1-n-Octadecylpyrrole can be synthesized through electrochemical polymerization. One method involves using a three-electrode cell with this compound (5 mmol dm³) and sodium p-toluenesulfonate (0.5 mmol dm³) as the electrolyte. The polymerization is carried out at an applied potential of 9,000 mV vs. Ag/AgCl for 1 hour . This method produces poly(this compound) films with unique needle-like morphology.
化学反应分析
1-n-Octadecylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: N-substitution reactions are common, where the hydrogen atom on the nitrogen of the pyrrole ring is replaced by other substituents.
科学研究应用
1-n-Octadecylpyrrole has several scientific research applications:
Materials Science: The compound is used in the synthesis of conductive polymers.
Optoelectronics and Sensing: Pyrrole derivatives, including this compound, are used in the development of semiconductor materials for optoelectronic devices and sensors.
相似化合物的比较
1-n-Octadecylpyrrole can be compared with other pyrrole derivatives, such as:
N-Hexylpyrrole: Similar to this compound, N-hexylpyrrole is used in the synthesis of conductive polymers. the shorter alkyl chain results in different physical properties.
N-Dodecylpyrrole: This compound has a dodecyl chain instead of an octadecyl chain, leading to variations in solubility and polymerization behavior.
N-Octylpyrrole: With an octyl chain, this derivative exhibits different electrical and mechanical properties compared to this compound.
属性
IUPAC Name |
1-octadecylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h18-19,21-22H,2-17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMIJNAHWEOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597393 | |
| Record name | 1-Octadecyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89601-24-1 | |
| Record name | 1-Octadecyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


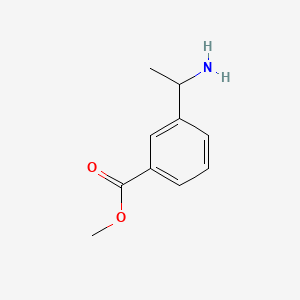
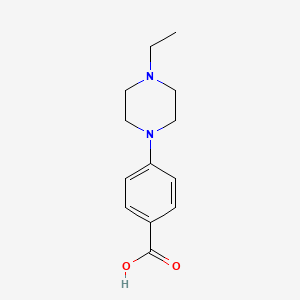
![7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1591769.png)
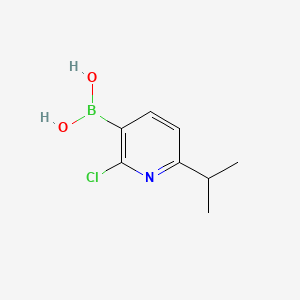
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
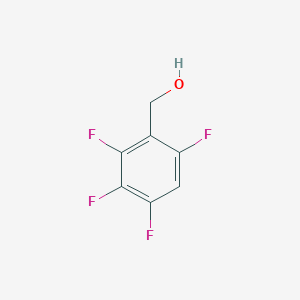
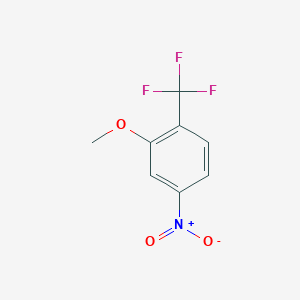
![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)
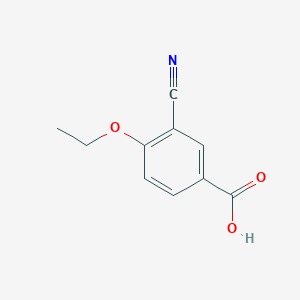
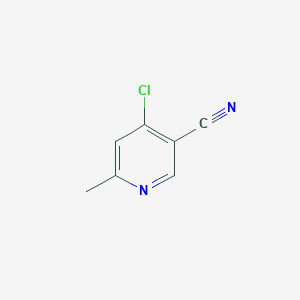
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)
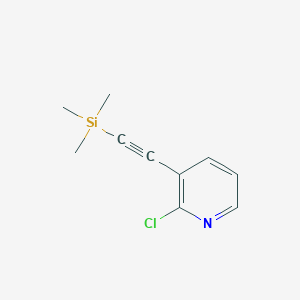
![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)
![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)
